

# Assessing the Long-Term Efficacy and Safety of Gemlapodect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Gemlapodect** (NOE-105), an investigational selective phosphodiesterase 10A (PDE10A) inhibitor, with current alternative treatments for Tourette Syndrome and Childhood Onset Fluency Disorder (stuttering). The content is based on available clinical trial data and published research, with a focus on long-term efficacy and safety. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assessments are provided.

## **Introduction to Gemlapodect**

**Gemlapodect** is a novel, orally administered small molecule that acts as a selective inhibitor of the PDE10A enzyme.[1][2] This enzyme is highly expressed in the striatum, a key brain region involved in motor control and reward processing. By inhibiting PDE10A, **Gemlapodect** is thought to modulate the dopamine D2 receptor signaling pathway, which is implicated in the pathophysiology of Tourette Syndrome and other neurological disorders.[2] The therapeutic rationale for **Gemlapodect** is to reduce the frequency and severity of tics in Tourette Syndrome and improve speech fluency in individuals who stutter, potentially with a more favorable side-effect profile compared to existing treatments.[3]

## **Mechanism of Action: Signaling Pathway**

**Gemlapodect**'s mechanism of action centers on the inhibition of PDE10A, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic



guanosine monophosphate (cGMP) within medium spiny neurons of the striatum. This, in turn, modulates the downstream signaling of the D2 dopamine receptor.



Click to download full resolution via product page

Caption: Gemlapodect Signaling Pathway

## **Comparative Efficacy and Safety**

This section compares the available long-term efficacy and safety data for **Gemlapodect** with established and investigational treatments for Tourette Syndrome and stuttering.

### **Tourette Syndrome**

Note: Long-term efficacy and safety data for **Gemlapodect** in Tourette Syndrome are not yet available. The data presented below is from a 12-week, open-label, Phase 2a study.[3][4][5][6]

Table 1: Long-Term Efficacy of Treatments for Tourette Syndrome



| Treatment    | Study Duration                     | Primary Efficacy<br>Endpoint                                    | Key Findings                                                                                                 |
|--------------|------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Gemlapodect  | 12 weeks                           | Yale Global Tic<br>Severity Scale<br>(YGTSS) Total Tic<br>Score | Mean improvement of -7.8 points for all patients; -12.8 points for patients in the target dose range.[4] [6] |
| Aripiprazole | Up to 96 months<br>(retrospective) | YGTSS Motor Score                                               | Over 65% of patients<br>maintained on<br>Aripiprazole for >12<br>months.[7]                                  |
| Risperidone  | 8 weeks                            | YGTSS Total Tic<br>Score                                        | 32% reduction in tic severity from baseline. [8]                                                             |
| Haloperidol  | 1-15 years (follow-up)             | Not specified                                                   | Can provide an estimated 78-91% reduction in tics.[3]                                                        |
| Pimozide     | Up to 7 years                      | Clinical Response                                               | 81% experienced a<br>good clinical<br>response.[9][10]                                                       |
| Clonidine    | At least 60 weeks                  | Clinical Response                                               | 6 of 13 patients were unequivocal responders.[11][12]                                                        |
| Ecopipam     | 12 months (open-label extension)   | YGTSS Total Tic<br>Score                                        | Significant improvements (P < 0.001 vs. baseline) at all time points.[13][14]                                |

Table 2: Long-Term Safety of Treatments for Tourette Syndrome



| Treatment    | Common Adverse Events                                                                                           | Serious Adverse Events                                          |
|--------------|-----------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Gemlapodect  | Consistent with known profile, no serious adverse events reported in Phase 2a.[4][6]                            | No serious adverse events reported in the 12-week study. [4][6] |
| Aripiprazole | Sedation, increased appetite/weight gain, gastrointestinal disturbances, extrapyramidal symptoms.[7]            | Not specified in the provided search results.                   |
| Risperidone  | Weight gain, social phobia (in children).[8] High discontinuation rate due to side effects.[15]                 | Not specified in the provided search results.                   |
| Haloperidol  | Higher incidence of side effects compared to pimozide.  [3] Risk of tardive dyskinesia with long-term use.[16]  | Neuroleptic malignant syndrome (risk).[3]                       |
| Pimozide     | Sedation, weight gain, depression, pseudoparkinsonism, akathisia.[9][10] Risk of QTc interval prolongation.[16] | Potentially lethal cardiac arrhythmias.[17]                     |
| Clonidine    | Sedation, headache.[18]                                                                                         | No serious side effects reported in a 60-week study. [11][12]   |
| Ecopipam     | Nasopharyngitis, anxiety, somnolence, insomnia, fatigue, headache.[19][20]                                      | No serious safety concerns noted in Phase 3.[20]                |

## **Childhood Onset Fluency Disorder (Stuttering)**

Note: There are currently no FDA-approved medications for stuttering.[21] Treatment primarily involves non-pharmacological approaches. Long-term data for **Gemlapodect** in stuttering is not yet available.



Table 3: Long-Term Efficacy of Treatments for Stuttering

| Treatment                           | Study Duration             | Primary Efficacy<br>Endpoint         | Key Findings                                                                             |
|-------------------------------------|----------------------------|--------------------------------------|------------------------------------------------------------------------------------------|
| Gemlapodect                         | Not available              | Not available                        | Phase 2 trial completed, but results not publicly released. [6]                          |
| Speech Therapy<br>(Fluency Shaping) | Long-term follow-up        | Percent Syllables<br>Stuttered (%SS) | Positive short and long-term outcomes, with some deterioration of fluency over time.[22] |
| Ecopipam                            | 8 weeks (open-label pilot) | Stuttering Severity                  | Majority of participants demonstrated improvement.[23]                                   |

Table 4: Long-Term Safety of Treatments for Stuttering

| Treatment      | Common Adverse Events                    | Serious Adverse Events                                        |
|----------------|------------------------------------------|---------------------------------------------------------------|
| Gemlapodect    | Not available                            | Not available                                                 |
| Speech Therapy | Not applicable (non-<br>pharmacological) | Not applicable                                                |
| Ecopipam       | Well-tolerated in the pilot study.[23]   | No serious adverse effects reported in the pilot study.[2][5] |

## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the assessment of **Gemlapodect** and its alternatives.

### **Yale Global Tic Severity Scale (YGTSS)**







The YGTSS is a semi-structured, clinician-rated instrument used to assess the severity of motor and vocal tics over the preceding week.[24][25]

- Administration: The scale is administered through an interview with the patient and/or a parent/guardian. It consists of a symptom checklist and a severity rating section.
- Scoring: Tics are rated across five dimensions: number, frequency, intensity, complexity, and interference. Each dimension is scored on a scale from 0 to 5. The Total Tic Score is the sum of the motor and vocal tic severity scores, ranging from 0 to 50. An overall impairment score (0-50) is also determined. The Global Severity Score is the sum of the Total Tic Score and the impairment score, ranging from 0 to 100.[10][25][26]





Click to download full resolution via product page

**Caption:** YGTSS Assessment Workflow



### **Columbia-Suicide Severity Rating Scale (C-SSRS)**

The C-SSRS is a semi-structured interview or self-report questionnaire used to assess the severity of suicidal ideation and behavior.[13][14][19][20][27]

- Administration: The scale consists of a series of simple, plain-language questions about suicidal thoughts and behaviors.
- Scoring: The C-SSRS categorizes risk into low, moderate, and high based on responses to questions about the wish to be dead, non-specific active suicidal thoughts, active suicidal ideation with and without a plan and intent, preparatory acts, and actual attempts.[14][27]

#### **Premonitory Urge for Tics Scale (PUTS)**

The PUTS is a self-report scale that measures the severity of premonitory urges that often precede tics.[9][28][29][30]

- Administration: The scale consists of 10 items rated on a 4-point Likert scale.
- Scoring: Total scores range from 9 to 36, with higher scores indicating greater severity of premonitory urges.[9][28]

#### **Stuttering Severity Instrument, Fourth Edition (SSI-4)**

The SSI-4 is a norm-referenced tool used to measure the severity of stuttering in both children and adults.[15][16][31][32][33]

- Administration: The assessment involves obtaining speech samples during various tasks.
- Scoring: Severity is determined based on four components: frequency of stuttered syllables, duration of the three longest stuttering events, physical concomitants, and the naturalness of speech.[32][33]

## **Subjective Screening of Stuttering (SSS)**

The SSS is a self-report instrument designed to quantify a person's perception of their stuttering.[8][11][17][22]



- Administration: The tool screens three areas: perceived stuttering severity, locus of control, and avoidance.
- Scoring: Items are rated on a nine-point scale for different audiences.[8][11]

# Overall Assessment of the Speaker's Experience of Stuttering (OASES)

The OASES is a self-report measure that assesses the overall impact of stuttering on an individual's life.[7][12][21][34][35]

- Administration: The instrument consists of 100 items for adults, with versions available for teens and school-age children.
- Scoring: It provides an impact score and rating across four sections: General Information,
   Reactions to Stuttering, Communication in Daily Situations, and Quality of Life.[7]

#### Conclusion

**Gemlapodect**, as a selective PDE10A inhibitor, represents a novel therapeutic approach for Tourette Syndrome and potentially for stuttering. Early clinical data from a short-term study in Tourette Syndrome suggests a promising efficacy and safety profile, particularly concerning the absence of weight gain and metabolic side effects commonly associated with antipsychotics.[4] [6] However, the critical lack of long-term data for **Gemlapodect** is a significant limitation in assessing its overall potential.

In comparison, established treatments for Tourette Syndrome, such as aripiprazole and risperidone, have demonstrated long-term efficacy but are associated with a range of adverse events that can impact treatment adherence.[7][15] For stuttering, non-pharmacological interventions remain the standard of care, with emerging pharmacological options like ecopipam showing early promise.

Further long-term, controlled clinical trials are essential to definitively establish the efficacy and safety of **Gemlapodect** and to understand its place in the treatment landscape for these conditions. Researchers and clinicians should carefully consider the available evidence and the individual needs of patients when evaluating treatment options.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. neurologylive.com [neurologylive.com]
- 3. Noema Pharma Announces NOE-105 (gemlapodect) Phase 2a Study [globenewswire.com]
- 4. noemapharma.com [noemapharma.com]
- 5. Noema Pharma's NOE-105 Phase 2a Study in Tourette Syndrome Meets All Endpoints [synapse.patsnap.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. csun.edu [csun.edu]
- 8. csun.edu [csun.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. scales.arabpsychology.com [scales.arabpsychology.com]
- 11. Subjective Screening of Stuttering severity, locus of control and avoidance: research edition PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OASES [theraplatform.com]
- 13. cssrs.columbia.edu [cssrs.columbia.edu]
- 14. deploymentpsych.org [deploymentpsych.org]
- 15. clinicaltoolslibrary.com [clinicaltoolslibrary.com]
- 16. Stuttering Severity Instrument 4th Edition (SSI-4) [theraplatform.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cssrs.columbia.edu [cssrs.columbia.edu]

#### Validation & Comparative





- 20. Columbia-Suicide Severity Risk Scale | NIDA Data Share [datashare.nida.nih.gov]
- 21. books.google.cn [books.google.cn]
- 22. researchgate.net [researchgate.net]
- 23. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Yale Global Tic Severity Scale Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 27. greenspacehealth.com [greenspacehealth.com]
- 28. scribd.com [scribd.com]
- 29. The Premonitory Urge for Tics Scale in a large sample of children and adolescents: psychometric properties in a developmental context. An EMTICS study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scribd.com [scribd.com]
- 31. dokumen.pub [dokumen.pub]
- 32. (SSI-4) Stuttering Severity Instrument, Fourth Edition [wpspublish.com]
- 33. SSI-4: Stuttering Severity Instrument Fourth Edition KIT Glyndon D. Riley: PRO-ED Inc. Official WebSite [proedinc.com]
- 34. stutteringtherapyresources.com [stutteringtherapyresources.com]
- 35. dokumen.pub [dokumen.pub]
- To cite this document: BenchChem. [Assessing the Long-Term Efficacy and Safety of Gemlapodect: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8597692#a-assessing-the-long-term-efficacy-and-safety-of-gemlapodect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com